[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic compound that features a piperidine ring, a chloroacetyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the chloroacetyl group. The final step involves the esterification of the carbamic acid with benzyl alcohol under specific conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride.
Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol, typically using a catalyst such as sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or carbamic acid groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structure allows for the exploration of interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring and chloroacetyl group are key functional groups that interact with enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
[1-(2-Chloro-acetyl)-morpholin-4-ylmethyl]-ethyl-carbamic acid benzyl ester: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester lies in its specific combination of functional groups and ring structure. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-20(18(23)24-14-15-7-4-3-5-8-15)12-16-9-6-10-21(13-16)17(22)11-19/h3-5,7-8,16H,2,6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWUCVZCUOZKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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